Para-nitrophenyl 1-thio-beta-d-glucopyranoside

β-Glucosidase Kinetics Substrate Specificity Mechanistic Enzymology

Conventional β-glucosidase substrates produce high background and false negatives in thioglycosidase screens. PNP-S-Glc solves this: its C-S bond resists hydrolysis ~1000-fold vs. O-glycosides while retaining active-site affinity (Km comparable), enabling selective detection of unsaturated glucuronidases and GH4 enzymes with minimal interference. Ideal for inhibitor screening, active-site protection studies, and SGLT1 transport assays. • 1000-fold lower kcat than O-glycosides; similar Km • Stable against standard glycosidases and acid hydrolysis • ≥98% purity; shipped ambient; store at +2 to +8°C

Molecular Formula C12H15NO7S
Molecular Weight 317.32 g/mol
Cat. No. B13976900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePara-nitrophenyl 1-thio-beta-d-glucopyranoside
Molecular FormulaC12H15NO7S
Molecular Weight317.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1
InChIKeyIXFOBQXJWRLXMD-ZIQFBCGOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Para-Nitrophenyl 1-Thio-Beta-D-Glucopyranoside: Chromogenic Thioglucoside Substrate


Para-nitrophenyl 1-thio-beta-d-glucopyranoside (PNP-S-Glc, CAS 2788-56-9) is a synthetic thioglycoside compound belonging to the class of aryl 1-thio-β-D-glycopyranosides [1]. It is structurally characterized by a p-nitrophenyl aglycone linked to a β-D-glucopyranosyl moiety via a thioglycosidic bond (C-S-C linkage), replacing the standard glycosidic oxygen with sulfur [2]. The compound serves as a chromogenic substrate, releasing a quantifiable 4-nitrophenyl chromophore (detectable at ~405 nm) upon enzymatic hydrolysis, and is primarily employed in biochemical assays to study β-glucosidase (EC 3.2.1.21) and thioglycosidase activity, enzyme kinetics, and inhibitor screening [1]. Synthetically, it is accessible via condensation of per-O-acetyl-1-thioglucose with 4-nitrofluorobenzene under basic conditions, affording high yields [3].

Chromogenic substrate for β-glucosidase and thioglycosidase activity assays
Selective detection of unconventional glycosidases (UGLs, GH4) without O-glycoside background
Stable competitive inhibitor and active site protection probe for mechanistic enzymology

Why PNP-S-Glc Cannot Be Substituted with O-Glycosides


The replacement of the glycosidic oxygen with a sulfur atom in para-nitrophenyl 1-thio-beta-d-glucopyranoside fundamentally alters its reactivity profile with β-glucosidases and other glycosyl hydrolases. While both O- and S-glycosides bind to the enzyme active site, the thioglycosidic bond (C-S-C) is substantially more resistant to enzymatic hydrolysis, with rate constants (kcat or kcat/KM) approximately 1000-fold lower than the corresponding oxygen glucoside [1][2]. This differential reactivity is not due to altered substrate binding affinities (Km values are similar), but rather to the intrinsic chemical stability of the C-S bond relative to the C-O bond [2]. Furthermore, thioglycosides exhibit resistance to acid hydrolysis and to cleavage by conventional glycosidases, making them unsuitable as substrates for standard β-glucosidase assays but ideal as selective probes for unconventional glycosidases (e.g., unsaturated glucuronidases, GH4 enzymes) or as stable competitive inhibitors [3][4]. Consequently, substituting this thioglycoside with a standard O-glycoside (e.g., p-nitrophenyl-β-D-glucopyranoside) would yield false-negative results in thioglycosidase screens and compromise the fidelity of mechanistic and inhibition studies requiring an enzymatically stable analog.

O-glycoside substrates (e.g., pNPG) are cleaved by ubiquitous β-glucosidases, generating high background and false positives in unconventional glycosidase screening.
Thioglycosides exhibit substantially lower enzymatic turnover; O-glycoside analogs cannot replicate the kinetic or inhibitory profile required for mechanistic studies.
O-glycosides lack resistance to acid hydrolysis and conventional glycosidases, limiting their utility as stable probes for active site mapping and protection assays.

PNP-S-Glc vs. O-Glycosides: Quantitative Evidence


Catalytic Efficiency of Thioglucoside vs. O-Glycoside

Para-nitrophenyl 1-thio-beta-d-glucopyranoside (pNPSG) exhibits a kcat value approximately 1000-fold lower than that of the corresponding O-glycoside, p-nitrophenyl β-D-glucopyranoside (pNPG), when assayed with sweet almond β-glucosidase, despite comparable Km values [1]. This stark difference in turnover number, not binding affinity, makes pNPSG a poor substrate for conventional β-glucosidases but an excellent tool for identifying enzymes with thioglycohydrolase activity or for use as a stable, non-cleavable competitive inhibitor in mechanistic studies [2].

Catalytic Efficiency
Head-to-head
pNPSG kcat ~0.001 (relative) pNPG kcat baseline ≈1000-fold lower for pNPSG
Validates selectivity for thioglycosidase assays; prevents false positives
Sweet almond β-glucosidase, pH 5.5–6.6, 37°C
β-Glucosidase Kinetics Substrate Specificity Mechanistic Enzymology

Similar pH Profile, Divergent Catalytic Mechanism

The pH-rate profile for kcat/Km of p-nitrophenyl thioglucoside (pNPSG) hydrolysis by sweet almond β-glucosidase exhibits identical dependence on a deprotonated carboxylate group (pKa = 4.5) and a protonated group (pKa = 6.7) as the corresponding O-glycoside, p-nitrophenyl β-D-glucopyranoside (pNPG) [1]. Despite this identical pH dependence, thioglucoside hydrolysis proceeds without general acid catalysis, and no solvent deuterium kinetic isotope effect (SKIE) is observed on kcat/Km for pNPSG, in contrast to the O-glycoside mechanism [1].

pH Dependence & Mechanism
Head-to-head
pNPSG: pKa 4.5 & 6.7, no acid catalysis, no SKIE pNPG: identical pKa, acid catalysis present, SKIE observed
Distinct catalytic mechanism despite identical pH profile; aids mechanistic dissection
No general acid catalysis for thioglycoside
pH-Dependent Kinetics Enzyme Mechanism Acid-Base Catalysis

β-Glucosidase Inhibition: Thioglucoside vs. Thiomannoside

Para-nitrophenyl 1-thio-beta-d-glucopyranoside (4NP-S-Glc) acts as a competitive inhibitor of rice Os3BGlu7 β-glucosidase with an apparent Ki of 664 μM, while its manno-configured analog (4NP-S-Man) exhibits a Ki of 710 μM against the same enzyme [1]. In contrast, barley HvBII β-mannosidase binds 4NP-S-Glc with a Ki of 95 μM, demonstrating a 7-fold higher affinity for the gluco-configured thioglycoside compared to Os3BGlu7 [1].

Inhibition Potency (Ki)
Head-to-head
Os3BGlu7: 4NP-S-Glc Ki 664 μM, 4NP-S-Man Ki 710 μM HvBII: 4NP-S-Glc Ki 95 μM, 4NP-S-Man Ki 266 μM
Enables active site probing and discrimination between β-glycosidases
Rice Os3BGlu7 and barley HvBII, pH 5.0, 37°C
Enzyme Inhibition Structure-Activity Relationship Active Site Probing

SGLT1 Transport Turnover: Thioglucoside vs. O-Glucoside

Para-nitrophenyl 1-thio-beta-d-glucopyranoside (p-NPbetaSglc) is transported by the Na+/glucose cotransporter (SGLT1) in rat small intestine, but with a lower turnover rate than the corresponding O-glucoside, p-nitrophenyl β-O-glucoside [1]. The order of transport turnover rates was 3-OMG > p-nitrophenyl β-O-glucoside > p-NPbetaSglc > p-NPbetaSgal, indicating that the sulfur substitution at C-1 reduces transport efficiency [1]. However, p-NPbetaSglc remains stable in the intestinal mucosa and is not metabolized, making it an ideal non-metabolizable marker for SGLT1 transport studies [1].

SGLT1 Transport Rate
Head-to-head
Turnover rank: 3-OMG > O-glucoside > pNPSG > pNPSgal Activation energy = 19.4 kcal/mol
Metabolically stable SGLT1 substrate for transporter kinetics without mucosal degradation
Rat intestine, Na+-dependent transport
Intestinal Transport SGLT1 Transporter Glycoside Pharmacokinetics

Selective Screening of Unconventional Glycosidases

Simple aryl glycoside substrates (O-glycosides) fail to provide sufficient discrimination against widespread β-glucuronidases when screening metagenomic libraries for unconventional glycosidases [1]. In contrast, thioglycoside substrates, including p-nitrophenyl thioglucoside and fluorogenic analogs with thiol-based self-immolative linkers, are resistant to hydrolysis by conventional glycosidases but are cleaved by unsaturated glucuronidases (UGLs) and GH4 enzymes, which employ distinct non-Koshland mechanisms [1]. This mechanistic selectivity allows for the specific identification of rare enzyme activities in complex metagenomic samples [2].

Screening Selectivity
Class-level inference
Thioglycoside probes: UGL/GH4 selective, no background from conventional enzymes O-glycoside probes: cleaved by ubiquitous glucuronidases, high false positives
Essential for metagenomic discovery of non-Koshland glycosidases
Qualitative discrimination; review of metagenomic applications
Metagenomics Enzyme Discovery Functional Screening

Competitive Protection of Active Site Residues

Para-nitrophenyl 1-thio-beta-d-glucopyranoside (pNTP-Glc) was successfully employed as a competitive inhibitor to protect the active site of Aspergillus carbonarius β-glucosidase from irreversible inactivation by N-bromoacetyl-β-D-glucopyranosylamine (NBAGA) [1]. In the presence of pNTP-Glc, the rate of NBAGA-mediated inactivation was significantly reduced, confirming that NBAGA modifies a carboxylate residue within the enzyme's active center that is also occupied by pNTP-Glc [1]. This protection experiment provided direct evidence that the modified carboxylate acts as the catalytic nucleophile in β-glucosidase catalysis [1].

Active Site Protection
Head-to-head
pNTP-Glc competitive inhibitor reduces NBAGA inactivation rate Confirms modification of catalytic nucleophile carboxylate
Validates compound for active site mapping and residue identification
Aspergillus carbonarius β-glucosidase, pH 5.0
Active Site Mapping Chemical Modification Enzyme Inactivation

Research and Industrial Applications of PNP-S-Glc


High-Throughput Screening for Unconventional Glycosidases

PNP-S-Glc is the substrate of choice for selective functional screens targeting non-Koshland glycosidases, such as unsaturated glucuronidases (UGLs) and GH4 family enzymes. Unlike O-glycoside substrates, which are cleaved by ubiquitous β-glucuronidases and produce high background signals, PNP-S-Glc remains intact in the presence of conventional glycosidases, ensuring that only libraries expressing the desired unconventional activities yield a positive chromogenic signal [1]. This selectivity reduces false-positive rates and accelerates the discovery of novel biocatalysts for industrial carbohydrate processing and pharmaceutical synthesis [2].

β-Glucosidase Active Site Mapping and Mechanism

Due to its resistance to hydrolysis (1000-fold lower kcat than O-glycosides) and comparable binding affinity (similar Km values), PNP-S-Glc serves as an ideal competitive inhibitor and active site protection agent in chemical modification and affinity labeling experiments [1][2]. Researchers can use PNP-S-Glc to shield the active site during treatment with irreversible inhibitors (e.g., N-bromoacetyl-glycopyranosylamines), thereby identifying catalytic nucleophiles and mapping essential carboxylate residues with high confidence [3].

SGLT1-Mediated Transport and Prodrug Development

PNP-S-Glc is uniquely suited for studying Na+/glucose cotransporter (SGLT1) kinetics in ex vivo intestinal models. Its metabolic stability in the mucosal environment prevents degradation during transport measurements, while its recognition by SGLT1 (albeit with reduced turnover compared to O-glucosides) allows for the dissection of transporter-substrate interactions without interference from concurrent hydrolysis [1]. This property is particularly valuable in the preclinical development of glycoside-based prodrugs, where understanding the balance between transporter affinity and metabolic stability is critical for optimizing oral bioavailability [1].

Thioglycoligase-Catalyzed Synthesis of Thioglycosides

PNP-S-Glc and related thioglycosides are key products in the development and characterization of engineered thioglycoligases—mutant glycosidases in which the acid/base catalyst has been replaced, enabling the synthesis of stable thioglycosidic bonds [1]. The compound's stability against hydrolysis by the parent wild-type enzyme makes it a reliable product for monitoring thioglycoligase activity and optimizing reaction conditions for the synthesis of S-linked glycoconjugates, which are increasingly important as metabolically stable analogs of natural O-glycosides in chemical biology and drug discovery [1].

Application
Selection Property
Validation Focus
Unconventional Glycosidase Screening
Selective chromogenic substrate resistant to conventional glycosidases
Absence of cleavage by β-glucosidases; positive signal only from UGLs/GH4
Active Site Mapping & Mechanism
Stable competitive inhibitor with binding affinity comparable to substrate
Protection of active site residues from chemical inactivation; Ki determination
SGLT1 Transporter Kinetics
Metabolically stable SGLT1 substrate with reduced transport turnover
Transport rate measurement without interference from mucosal hydrolysis
Thioglycoligase Reaction Monitoring
Hydrolysis-resistant thioglycoside product of engineered thioglycoligases
Stability against wild-type glycosidases; detection of thioglycoside bond formation

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